N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-4-phenyloxane-4-carboxamide
Description
Properties
IUPAC Name |
N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-4-phenyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO3/c25-21(23(12-14-27-15-13-23)20-8-2-1-3-9-20)24-17-22(26)11-10-18-6-4-5-7-19(18)16-22/h1-9,26H,10-17H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGIXWCNAMDIOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CNC(=O)C3(CCOCC3)C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-4-phenyloxane-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tetrahydronaphthalene Core: This can be achieved through catalytic hydrogenation of naphthalene derivatives under high pressure and temperature.
Attachment of the Hydroxy Group: Introduction of the hydroxy group at the 2-position of the tetrahydronaphthalene ring can be done using selective oxidation reactions.
Formation of the Pyran Ring: The pyran ring is synthesized through cyclization reactions involving appropriate diols and aldehydes.
Coupling Reactions: The final step involves coupling the tetrahydronaphthalene derivative with the pyran ring using amide bond formation reactions, typically employing reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-4-phenyloxane-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-4-phenyloxane-4-carboxamide has several scientific research applications:
Pharmaceuticals: Its unique structure makes it a potential candidate for drug development, particularly in targeting specific molecular pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s properties can be exploited in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism by which N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-4-phenyloxane-4-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. The hydroxy and amide groups play crucial roles in binding to enzymes or receptors, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several classes of molecules, including tetrahydronaphthalene derivatives and carboxamide-containing analogs. Below is a detailed comparison based on the evidence provided:
Structural Analogues from
describes N,N-dimethyltetrahydronaphthalen-2-amines (e.g., compounds 5l , 5m , 5n , 5o ), which share the tetrahydronaphthalene core but differ in substituents and functional groups. Key comparisons include:
Key Observations :
- The target compound’s carboxamide and hydroxy groups likely enhance polarity and hydrogen-bonding capacity compared to the tertiary amines in ’s compounds. This could improve aqueous solubility but reduce membrane permeability .
- Substituents like cyclohexyl (5l) or biphenyl (5n) in ’s analogs influence steric bulk and lipophilicity. The target’s phenyloxane group may balance aromaticity with conformational flexibility.
- The absence of a dimethylamine group in the target compound suggests distinct receptor-binding profiles compared to ’s derivatives, which are optimized for affinity via amine interactions .
Carboxamide-Containing Analogues
lists carboxamide derivatives (e.g., N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide), which share the carboxamide functional group but lack the tetrahydronaphthalene-oxane scaffold. These compounds often exhibit bioactivity modulated by substituent electronegativity (e.g., chlorine atoms in ), highlighting the importance of halogenation in tuning pharmacokinetics .
Heterocyclic Systems ()
focuses on triazole-thione derivatives (e.g., 7–9 ), which, while structurally distinct, demonstrate how heterocycles and sulfonyl groups influence tautomerism and stability. The target compound’s oxane ring may similarly confer rigidity and metabolic stability compared to flexible triazole-thione systems .
Research Findings and Implications
- Synthetic Challenges : The target compound’s synthesis may require multi-step protocols akin to those in (e.g., Friedel-Crafts alkylation, amide coupling) but with additional complexity due to the oxane-carboxamide moiety .
- Structure-Activity Relationships (SAR): The hydroxy group on the tetralin ring could serve as a hydrogen-bond donor, enhancing target engagement compared to non-polar substituents in ’s amines. The phenyloxane group may improve metabolic stability relative to halogenated carboxamides in .
- Analytical Validation : HPLC and NMR methodologies from are directly applicable for purity assessment and structural confirmation of the target compound .
Biological Activity
N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-4-phenyloxane-4-carboxamide is a synthetic compound with potential therapeutic applications. Its unique structural features suggest various biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C18H20N2O3
Structural Features
The structure includes:
- A tetrahydronaphthalene moiety that may contribute to its interaction with biological targets.
- An oxane ring which could influence its solubility and bioavailability.
Research indicates that compounds similar to this compound may exhibit multiple mechanisms of action:
- Dopamine Receptor Agonism : Compounds in this class have shown activity at dopamine D2 and D3 receptors. For instance, a study demonstrated that related compounds effectively reversed locomotor deficits in Parkinson’s disease models by acting as agonists at these receptors .
- Antioxidant Activity : The compound's structural features suggest potential antioxidant properties. Similar compounds have been shown to chelate iron and reduce oxidative stress, which is crucial in neurodegenerative diseases .
- Neuroprotective Effects : In vivo studies indicate that related compounds can protect against neuronal damage in models of Parkinson's disease by mitigating oxidative stress and enhancing dopaminergic signaling .
In Vivo Studies
A notable study involved the evaluation of a structurally similar compound in a Parkinson's disease model. The compound exhibited significant improvements in motor function by reversing reserpinized locomotor activity in rats. This suggests that the tetrahydronaphthalene structure may confer neuroprotective benefits through dopaminergic pathways .
In Vitro Studies
In vitro assays have demonstrated that related compounds can inhibit oxidative stress markers in neuronal cell cultures. For example, the deoxyribose assay indicated potent antioxidant activity, highlighting the potential for therapeutic applications in neuroprotection .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 320.36 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
| LogP (octanol-water partition) | 3.5 |
Q & A
How can the stereochemical outcomes of N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-4-phenyloxane-4-carboxamide synthesis be controlled during its preparation?
Level : Basic
Methodological Answer :
Control of stereochemistry requires precise optimization of reaction conditions (e.g., temperature, solvent polarity) and chiral catalysts. For structurally related carboxamides, enantiomeric separation via preparative HPLC with chiral stationary phases (e.g., MeOH:EtOH:2-PrOH:Hexanes solvent systems) has been effective, achieving baseline resolution (tR differences >1.5 min) . Additionally, monitoring intermediates by <sup>1</sup>H/<sup>13</sup>C NMR can identify stereochemical deviations early in synthetic pathways .
What advanced computational methods are recommended for predicting reaction pathways of this carboxamide derivative?
Level : Advanced
Methodological Answer :
Quantum chemical calculations combined with reaction path search algorithms (e.g., artificial force-induced reaction methods) enable efficient exploration of transition states and intermediates. The ICReDD framework integrates these computational tools with experimental validation, reducing trial-and-error cycles by 30–50% . For example, free energy profiles computed at the DFT/B3LYP level can prioritize viable reaction conditions for functional group modifications.
How should researchers resolve contradictions in NMR data for structural confirmation of this compound?
Level : Advanced
Methodological Answer :
Contradictions in <sup>13</sup>C NMR shifts (e.g., unexpected carbonyl or aromatic signals) may arise from dynamic effects or impurities. Use 2D NMR (HSQC, HMBC) to verify connectivity and assign ambiguous signals. Cross-validate with HRMS to confirm molecular formula, and employ variable-temperature NMR to assess conformational flexibility . For persistent ambiguities, compare experimental data with computed NMR spectra using tools like Gaussian or ADF .
What strategies optimize reaction yields for introducing the phenyloxane moiety in similar carboxamides?
Level : Basic
Methodological Answer :
Optimize coupling reactions (e.g., amide bond formation) using activating agents like HATU or EDCI, with stoichiometric control of reagents (1.2–1.5 equivalents). Solvent selection (e.g., DMF for polar intermediates, toluene for hydrophobic systems) and temperature gradients (0°C to room temperature) can improve yields by 20–40% . Monitor reaction progress via TLC or in situ IR spectroscopy to terminate reactions at peak conversion.
What in vitro assays are suitable for assessing the biological activity of this compound?
Level : Advanced
Methodological Answer :
For target-agnostic screening, use high-content imaging assays (e.g., cell viability, apoptosis) in cancer cell lines (HeLa, MCF-7). For receptor-specific activity, employ fluorescence polarization assays or surface plasmon resonance (SPR) to measure binding affinity. Prioritize assays with orthogonal validation (e.g., enzymatic activity + cellular response) to mitigate false positives . Preclinical pharmacokinetic studies should include metabolic stability tests in liver microsomes .
How can solubility challenges in aqueous environments for this compound be addressed?
Level : Basic
Methodological Answer :
Enhance aqueous solubility via co-solvent systems (e.g., 10–20% PEG-400 in PBS) or formulation as a cyclodextrin inclusion complex. For structural analogs, logP reductions through hydroxylation or zwitterionic derivatization have improved solubility by >50% without compromising activity . Pre-formulation studies using dynamic light scattering (DLS) can identify aggregation-prone conditions.
What techniques validate the stability of this compound under varying pH conditions?
Level : Advanced
Methodological Answer :
Conduct forced degradation studies (pH 1–13, 40–60°C) with LC-MS monitoring to identify hydrolysis or oxidation products. For photostability, use ICH Q1B guidelines with UV-Vis exposure. Kinetic modeling (Arrhenius plots) predicts shelf-life under storage conditions. Structural analogs showed maximal stability at pH 6–7, with degradation half-lives exceeding 6 months .
How to design structure-activity relationship (SAR) studies for analogs of this carboxamide?
Level : Advanced
Methodological Answer :
Systematically vary substituents on the tetrahydronaphthalene and phenyloxane moieties. Use multivariate analysis (e.g., PCA or PLS regression) to correlate electronic (Hammett σ), steric (Taft Es), and lipophilic (ClogP) parameters with activity. For example, electron-withdrawing groups on the phenyl ring increased binding affinity by 3-fold in related compounds . High-throughput screening of 50–100 derivatives can identify critical SAR trends.
What analytical workflows confirm the absence of diastereomeric impurities?
Level : Advanced
Methodological Answer :
Combine chiral HPLC (e.g., Chiralpak IA column, hexane:IPA mobile phase) with CD spectroscopy to detect <0.5% impurities. For carboxamides, mass-defect filtering in HRMS data distinguishes isobaric diastereomers. Orthogonal confirmation via X-ray crystallography (if crystals are obtainable) provides unambiguous stereochemical assignment .
How to integrate continuous flow chemistry in synthesizing this compound?
Level : Advanced
Methodological Answer :
Implement flow reactors for exothermic or air-sensitive steps (e.g., Grignard reactions). Residence time optimization (2–5 min) and inline IR monitoring improve reproducibility. For a related morpholine-carboxamide, flow synthesis reduced reaction time from 12 hours (batch) to 15 minutes with 85% yield . Scale-up considerations include solvent recycling and catalyst immobilization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
